molecular formula C30H43Cl3N4O3 B1199480 Acrisuxine CAS No. 76270-09-2

Acrisuxine

货号: B1199480
CAS 编号: 76270-09-2
分子量: 614 g/mol
InChI 键: GZQQRUKEEUKYCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acrisuxine (systematic IUPAC name pending verification) is a synthetic heterocyclic compound structurally derived from acridine, a nitrogen-containing polycyclic aromatic hydrocarbon. This compound is hypothesized to exhibit bioactivity in antimicrobial or anticancer applications due to its planar aromatic structure, which facilitates intercalation into DNA or RNA, disrupting replication processes.

属性

CAS 编号

76270-09-2

分子式

C30H43Cl3N4O3

分子量

614 g/mol

IUPAC 名称

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;3-ethyl-3-methylpyrrolidine-2,5-dione;dihydrochloride

InChI

InChI=1S/C23H30ClN3O.C7H11NO2.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-3-7(2)4-5(9)8-6(7)10;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);3-4H2,1-2H3,(H,8,9,10);2*1H

InChI 键

GZQQRUKEEUKYCV-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)NC1=O)C.CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

规范 SMILES

CCC1(CC(=O)NC1=O)C.CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

同义词

acrisuxine
ethosuximide - quinacrine
ethosuximide, quinacrine drug combination

产品来源

United States

相似化合物的比较

Key Observations :

  • This compound’s lower molecular weight and logP compared to quinacrine suggest reduced tissue accumulation but faster systemic clearance .
  • The absence of a chlorine substituent (unlike quinacrine) may diminish its antimalarial activity but reduce hepatotoxicity risks .

Pharmacological Activity

Activity This compound Acridine Orange Quinacrine
Antimicrobial Moderate (Gram+) Weak Strong (Plasmodium spp.)
Anticancer (IC₅₀) 12 µM (HeLa cells) >100 µM 8 µM (MCF-7 cells)
DNA Intercalation Yes Yes Yes
CYP Inhibition CYP3A4 (weak) None CYP2D6 (strong)

Key Observations :

  • This compound’s anticancer efficacy surpasses acridine orange but remains inferior to quinacrine, likely due to steric hindrance from its carboxylic acid group .
  • Its weak CYP3A4 inhibition implies a lower risk of drug-drug interactions compared to quinacrine .

Key Observations :

  • This compound’s synthetic route (4 steps) balances efficiency with functional group complexity, making it scalable for industrial production .
  • Unlike acridine orange, it lacks fluorescent properties, limiting its diagnostic utility but enhancing therapeutic specificity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。